molecular formula C21H21NO B156243 Cyproheptadine N-Oxide CAS No. 100295-63-4

Cyproheptadine N-Oxide

Cat. No. B156243
CAS RN: 100295-63-4
M. Wt: 303.4 g/mol
InChI Key: AIAORTASLOWFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyproheptadine N-Oxide is a derivative of Cyproheptadine, a potent competitive antagonist of both serotonin and histamine receptors . It is primarily used to treat allergic symptoms, though it is also notable for its use in appetite stimulation and its off-label use in the treatment of serotonin syndrome .


Synthesis Analysis

The synthesis of Cyproheptadine and its related compounds has been discussed in various studies . The compound is a white to slightly yellow, crystalline powder that is odorless and has a slightly bitter taste . It is relatively stable in light, at room temperature, and is nonhygroscopic .


Molecular Structure Analysis

The molecular formula of Cyproheptadine N-Oxide is C21H21NO . Its molecular weight is 303.4 g/mol . The compound’s structure includes an exocyclic double bond . The InChIKey of Cyproheptadine N-Oxide is AIAORTASLOWFGX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Cyproheptadine N-Oxide has a molecular weight of 303.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . Its Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass of Cyproheptadine N-Oxide is 303.162314293 g/mol .

Scientific Research Applications

Pharmacological Characterization

  • A study identified the N-oxide of cyproheptadine as a genuine degradate in certain cyproheptadine HCl tablets. This finding was established using techniques like LC-MS, direct infusion MS, NMR, and organic synthesis (Li, Ahuja, & Watkins, 2003).

Metabolism and Excretion

  • Research on the physiological disposition and urinary metabolites of cyproheptadine in various animals (dogs, rats, and cats) revealed that the N-oxide, among other metabolites, is a major component in dog urine (Hucker, Balletto, Stauffer, Zacchei, & Arison, 1974).

Human Metabolic Processing

Chemical Analysis and Detection

Therapeutic Research

Sensor Development

  • Nitrogen, phosphorus co-doped porous carbon nanofiber was developed as an electro-chemiluminescent sensor for the determination of cyproheptadine, indicating the relevance of cyproheptadine (and its derivatives like N-Oxide) in the development of chemical sensors (Cheng, Zhou, & Liu, 2020).

Mechanism of Action

Cyproheptadine, the parent compound, appears to exert its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . Antagonism of serotonin on the appetite center of the hypothalamus may account for cyproheptadine’s ability to stimulate the appetite .

Future Directions

Although Cyproheptadine has been recognized as a clinical entity for decades, rigorous trials demonstrating the therapeutic efficacy of Cyproheptadine are lacking, warranting large-scale prospective human trials of antiserotonergic agents using a coordinated multicenter approach . Neurotransmitters, including Cyproheptadine, have emerged as an essential microenvironmental component in regulating tissue homeostasis and influencing diverse malignant phenotypes of human cancers .

properties

IUPAC Name

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAORTASLOWFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyproheptadine N-Oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyproheptadine N-Oxide
Reactant of Route 2
Cyproheptadine N-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.